molecular formula C8H6BrNO2 B1330796 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 67927-44-0

6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B1330796
CAS RN: 67927-44-0
M. Wt: 228.04 g/mol
InChI Key: OASANCDKMGODJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multi-step processes and the use of various starting materials and reagents. For instance, the synthesis of 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives is achieved through a two-step process starting with the condensation of 2-[(α-methylbenzyl amino)methyl]-4-bromophenol with phosphorus oxychloride, followed by a reaction with amino acid alkyl ester . Similarly, 6-Bromomethyl-4H-1,3-dioxin, a related compound, is prepared from allyl iodide and then used in alkylation reactions with various enolates .

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of functional groups and substitution patterns. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative exhibit supramolecular features such as hydrogen bonding and π–π interactions . These structural features are crucial for the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives is diverse. For example, 6-Bromo-2-methyl-3,1-benzoxazin-4-one undergoes cleavage when reacted with o-phenylenediamine or anthranilic acid, leading to the formation of new compounds . The chemoselectivity of these reactions is influenced by the presence of bromine and other substituents on the aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of bromine atoms and other substituents affects their polarity, solubility, and reactivity. For instance, the antibacterial and antifungal properties of some derivatives are significant, suggesting that these compounds can interact effectively with biological targets . The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, further illustrates the potential biological relevance of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is involved in the synthesis of various chemical compounds. For instance, Deorazio et al. (2011) described its double metallation with methyl magnesium bromide and alkyllithium bases, leading to the alkylation at the 6-position of heterocycles (Deorazio, Maeng, Manning, Sherer, Scott, & Nikam, 2011).
  • Synthesis of Quinazolinones : Patel et al. (2006) synthesized 2-alkyl-6-bromo-3,1-benzoxazine-4-one, which was used to create derivatives with potential antimicrobial activity (Patel, Mistry, & Desai, 2006).

Biological Research and Applications

Antioxidant and Pharmacological Potential

  • Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effects of 2-methyl-1,3-benzoxazol-6-ol, a compound related to 6-bromo-1,3-benzoxazol-2(3H)-one, in radical chain oxidation of organic compounds. They found a correlation between antioxidant activity and electronic structure (Khizhan, Khizhan, Nikolaevskii, Kniga, Ivleva, & Tikhonova, 2011).

Safety And Hazards

The compound is considered hazardous and can cause skin irritation, severe eye irritation, and may irritate the respiratory system . It is also harmful if ingested .

properties

IUPAC Name

6-bromo-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASANCDKMGODJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327532
Record name 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

CAS RN

67927-44-0
Record name 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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